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Compound of Interest

Compound Name: Bzl-L-ser(bzl)-ome (cooh)2

Cat. No.: B7889758

Get Quote

Introduction & Molecule Profile[1][2]
Bzl-L-Ser(Bzl)-OMe

(COOH)

(

-Benzyl-

-benzyl-L-serine methyl ester oxalate) represents a specialized derivative of the chiral pool
amino acid L-serine. Unlike standard carbamate-protected derivatives (e.g., Boc or Cbz), the

-benzyl group provides a robust, non-labile amine protection that simultaneously modulates the
nucleophilicity of the nitrogen atom.

This molecule is primarily utilized as a divergent intermediate in the synthesis of chiral

heterocycles (morpholines, aziridines), chiral amino alcohols (ligands for asymmetric catalysis),

and peptidomimetics. The oxalate salt form is specifically engineered to overcome the handling

difficulties of the free base, which is typically a viscous, unstable oil liable to oxidation or

racemization upon prolonged storage.
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Physicochemical Properties[1][3][4][5][6][7]
Property Specification

Systematic Name
Methyl (2S)-2-(benzylamino)-3-

(benzyloxy)propanoate oxalate

Formula

Molecular Weight 389.40 g/mol (Salt) / 299.37 g/mol (Free Base)

Appearance White to off-white crystalline solid

Solubility
Soluble in MeOH, EtOH, DMSO; Sparingly

soluble in Et₂O

Chirality L-Configuration (S-isomer)

Stability
Hygroscopic; Store at -20°C under inert

atmosphere

Structural Logic & Synthesis Pathway
The synthesis of this building block requires careful control to prevent racemization at the

-carbon, particularly during the

-alkylation step. Direct alkylation with benzyl bromide is discouraged due to the risk of over-
alkylation (quaternization). The industry-standard protocol utilizes reductive amination.
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Figure 1: Step-wise synthesis of Bzl-L-Ser(Bzl)-OMe Oxalate via reductive amination.

Experimental Protocol: Synthesis & Purification
Safety Note: Sodium cyanoborohydride (
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) generates toxic HCN gas if exposed to strong acids. Perform all operations in a well-ventilated
fume hood. Oxalic acid is a nephrotoxin; handle with gloves.

Step 1: Preparation of the Free Base
Starting Material: Suspend 10.0 g (40.7 mmol) of H-L-Ser(Bzl)-OMe

HCl in 150 mL of Ethyl Acetate (EtOAc).

Neutralization: Add 150 mL of saturated aqueous

. Stir vigorously for 20 minutes until the solid dissolves and gas evolution ceases.

Extraction: Separate the organic layer.[1] Extract the aqueous layer once with 50 mL EtOAc.

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and concentrate in vacuo to yield the oily free amine.

Step 2: Reductive Benzylation (The Critical Step)
Imine Formation: Dissolve the free amine residue in 100 mL of anhydrous Methanol (MeOH).

Add Benzaldehyde (4.3 g, 40.7 mmol, 1.0 eq).

Note: Add 2 g of activated 3Å molecular sieves to absorb water and drive imine formation.

Stir for 2 hours at Room Temperature (RT).

Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (

) (3.8 g, 61.0 mmol, 1.5 eq).

pH Adjustment: Slowly add Glacial Acetic Acid dropwise to adjust pH to ~6.0 (monitor with

wet pH paper).

Mechanism:[2][3][4] Slightly acidic conditions protonate the imine, accelerating reduction,

but must not be acidic enough to hydrolyze the ester.

Reaction: Allow to warm to RT and stir overnight (12-16 h).

Workup: Quench with saturated
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. Evaporate MeOH. Extract the residue with EtOAc (

mL). Wash organics with brine, dry (

), and concentrate to a yellow oil.

Step 3: Oxalate Salt Crystallization
Solubilization: Dissolve the crude

-benzyl oil (approx. 10 g) in a minimal amount of Acetone (approx. 30-40 mL).

Acid Addition: Prepare a saturated solution of Oxalic Acid (anhydrous) in Acetone or Diethyl

Ether. Add this solution dropwise to the amine solution with stirring.

Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the flask

wall with a glass rod or add a seed crystal.

Maturation: Cool to 4°C for 4 hours.

Filtration: Filter the white solid, wash with cold Diethyl Ether, and dry under high vacuum.

Applications in Drug Discovery[3][5]
The

-dibenzyl protection pattern is unique because it allows for orthogonal deprotection
(hydrogenolysis removes both, but Lewis acids can selectively cleave the methyl ester) and
provides a scaffold for cyclization.

A. Synthesis of Chiral Morpholines
Morpholines are privileged scaffolds in medicinal chemistry (e.g., Aprepitant). Bzl-L-Ser(Bzl)-

OMe serves as a precursor to 2-substituted morpholines.

Protocol Summary:

The methyl ester is reduced to the alcohol (using

or
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).

The resulting diol (N-Bzl-O-Bzl-Serinol) undergoes cyclization with chloroacetyl chloride or

via Mitsunobu conditions to close the morpholine ring.

B. Synthesis of Chiral Ligands ( -Symmetric or Non-
Symmetric)
The oxalate salt can be neutralized and reduced to

-Benzyl-

-Benzyl-L-Serinol. This amino alcohol is a precursor for:

Box (Bis-oxazoline) Ligands: Used in asymmetric copper-catalyzed reactions.

Salen Ligands: Used in Mn-catalyzed epoxidations.

Application Logic (Graphviz)
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Figure 2: Divergent synthetic utility of the N-benzyl serine scaffold.
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Quality Control & Validation
To ensure the integrity of the chiral center and the purity of the salt, the following QC

parameters are mandatory.

Test Method Acceptance Criteria

Identity 1H NMR (DMSO-d6)

Characteristic benzylic

protons:

3.7-3.9 (N-

-Ph, dd) and

4.5 (O-

-Ph, s). Oxalate peak broad

singlet >10 ppm.

Purity HPLC (C18 Column)
> 98.0% Area (210 nm or 254

nm).

Enantiomeric Excess Chiral HPLC

> 99% ee (Chiralpak AD-H or

OD-H column; Hexane/IPA

mobile phase).

Melting Point Capillary
135°C - 145°C (Decomposition

typical for oxalates).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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